molecular formula C6H7ClN4 B3046224 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine CAS No. 121279-07-0

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine

Cat. No. B3046224
M. Wt: 170.6 g/mol
InChI Key: BWWDIHOULIOBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04891443

Procedure details

33 g of the sodium salt of N,N'-dicyano-cyclopropanecarbamidine (crude product) is suspended in 100 ml butanone. A solution of 20 g HCl in 400 ml butanone is dropped under stirring into this solution at 10° C. After the addition has been completed it is stirred for 1 h at ambient temperature. The reaction mixture is concentrated by evaporation and 200 ml of saturated aqueous NaHCO3 -solution and 300 ml diethylether are added. The organic phase is separated, washed, dried and concentrated by evaporation. One isolates 21 g of crude product which is treated with hexane to leave the pure title product.
Quantity
33 g
Type
reactant
Reaction Step One
Name
N,N'-dicyano-cyclopropanecarbamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:4][C:5]([CH:9]1[CH2:11][CH2:10]1)=[N:6][C:7]#[N:8])#[N:3].[ClH:12].CCCCCC>CC(=O)CC>[NH2:8][C:7]1[N:3]=[C:2]([Cl:12])[N:4]=[C:5]([CH:9]2[CH2:11][CH2:10]2)[N:6]=1 |^1:0|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
[Na]
Step Two
Name
N,N'-dicyano-cyclopropanecarbamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)NC(=NC#N)C1CC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CC(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring into this solution at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
is stirred for 1 h at ambient temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation and 200 ml of saturated aqueous NaHCO3 -solution and 300 ml diethylether
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
One isolates 21 g of crude product which

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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